7-Methoxy-2-phenyl-quinolin-4-ol

Beschreibung

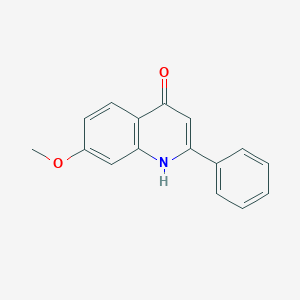

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methoxy-2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-12-7-8-13-15(9-12)17-14(10-16(13)18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVUAOCDNFNSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20430-72-2 | |

| Record name | 20430-72-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document details the core synthetic methodologies, experimental protocols, and characterization data for this compound.

Introduction

This compound, also known as 7-methoxy-2-phenyl-4-quinolone, belongs to the quinoline class of heterocyclic compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the methoxy and phenyl substituents on the quinoline core of the target molecule makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Molecular Structure and Properties:

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.28 g/mol [1] |

| IUPAC Name | 7-methoxy-2-phenyl-1H-quinolin-4-one[1] |

| CAS Number | 20430-72-2[1] |

| Appearance | Solid |

Synthetic Pathway: The Conrad-Limpach Synthesis

The most common and effective method for the synthesis of this compound is the Conrad-Limpach synthesis.[2][3][4][5] This classical reaction involves two key steps:

-

Condensation: The reaction is initiated by the condensation of an aniline derivative, in this case, m-anisidine (3-methoxyaniline), with a β-ketoester, ethyl benzoylacetate. This step forms an enamine intermediate, ethyl 3-(3-methoxyphenylamino)-3-phenylacrylate.

-

Thermal Cyclization: The enamine intermediate then undergoes a high-temperature intramolecular cyclization to form the final quinolin-4-ol product. This step typically requires a high-boiling solvent to facilitate the ring closure.

The overall reaction is a combination of an addition and a rearrangement reaction.[5]

Reaction Scheme:

Experimental Protocols

The following protocols are based on the general principles of the Conrad-Limpach synthesis and may require optimization for specific laboratory conditions.

Step 1: Synthesis of Ethyl 3-(3-methoxyphenylamino)-3-phenylacrylate (Enamine Intermediate)

Materials:

-

m-Anisidine (3-methoxyaniline)

-

Ethyl benzoylacetate

-

Ethanol (optional, as solvent)

-

Acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of m-anisidine and ethyl benzoylacetate.

-

A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

The reaction mixture is typically heated at a moderate temperature (e.g., 80-100 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The product may crystallize upon cooling or can be isolated by removal of any solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of this compound via Thermal Cyclization

Materials:

-

Ethyl 3-(3-methoxyphenylamino)-3-phenylacrylate

-

High-boiling point solvent (e.g., Dowtherm A, diphenyl ether, or mineral oil)

Procedure:

-

In a suitable high-temperature reaction vessel equipped with a reflux condenser and a thermometer, dissolve the enamine intermediate in a high-boiling point solvent.

-

The mixture is heated to a high temperature, typically around 250 °C, and maintained at this temperature for a specific period (e.g., 30 minutes to 2 hours).[3][5] The optimal temperature and time should be determined experimentally.

-

During the reaction, ethanol, a byproduct of the cyclization, will distill off.

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The solid product that precipitates upon cooling is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.

-

Further purification can be achieved by recrystallization from a solvent such as ethanol or acetic acid.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

Physicochemical Data:

| Parameter | Value | Reference |

| Melting Point | Not explicitly found in search results. | |

| Yield | Not explicitly found in search results. |

Spectroscopic Data:

-

¹H NMR: While a specific spectrum for the final product was not found, the general regions for proton signals can be predicted. Aromatic protons would appear in the downfield region (typically 7-8.5 ppm). The methoxy group protons would be a singlet around 3.8-4.0 ppm. The proton on the nitrogen and the hydroxyl group may be broad and their chemical shifts can vary.

-

¹³C NMR: A ¹³C NMR spectrum is available for 7-Methoxy-2-phenyl-1H-quinolin-4-one. The spectrum would show signals for the aromatic carbons, the carbonyl carbon (or the carbon bearing the hydroxyl group in the enol form), and the methoxy carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for N-H and O-H stretching (if in the quinolin-4-ol tautomeric form), C=O stretching (if in the quinolin-4-one tautomeric form), C=C and C=N stretching in the aromatic system, and C-O stretching for the methoxy group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (251.28 g/mol ).

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. The Conrad-Limpach reaction mechanism involves several key steps that can be visualized as a signaling pathway of chemical reactivity.

Conclusion

The Conrad-Limpach synthesis provides a reliable and well-established route for the preparation of this compound. This technical guide outlines the fundamental principles, a general experimental framework, and the expected characterization of the final product. Researchers and scientists can utilize this information as a foundation for their own synthetic endeavors, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity. The availability of this synthetic route allows for further exploration of the biological activities of this and related quinoline derivatives in the context of drug development.

References

An In-depth Technical Guide to the Synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism and experimental protocols for the synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol, a quinoline derivative of interest in medicinal chemistry. This document outlines the prevalent synthetic route, the Conrad-Limpach synthesis, detailing its mechanism, experimental parameters, and relevant data.

Core Synthesis Mechanism: The Conrad-Limpach Reaction

The synthesis of this compound is most commonly achieved through the Conrad-Limpach reaction. This method involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[1] For the synthesis of the target molecule, the key starting materials are m-anisidine (3-methoxyaniline) and ethyl benzoylacetate.

The reaction proceeds in two main stages:

-

Formation of an Enamine Intermediate: The reaction is initiated by the nucleophilic attack of the amino group of m-anisidine on the keto group of ethyl benzoylacetate. This is followed by dehydration to form an enamine intermediate, ethyl 3-(3-methoxyphenylamino)-3-phenylacrylate. This initial condensation is typically carried out at a lower temperature than the subsequent cyclization.

-

Thermal Cyclization: The enamine intermediate then undergoes a thermal cyclization at a high temperature, typically around 250 °C.[1] This step involves an intramolecular electrophilic attack from the enamine onto the benzene ring, followed by the elimination of ethanol to form the stable quinolin-4-ol ring system. The use of a high-boiling point, inert solvent such as mineral oil or diphenyl ether can significantly improve the yield of this cyclization step.[1]

It is important to note that the product, this compound, exists in tautomeric equilibrium with its keto form, 7-Methoxy-2-phenyl-1H-quinolin-4-one.

Key Synthetic Pathways

The Conrad-Limpach synthesis is the most direct and widely recognized method for preparing this compound.

Figure 1. General workflow for the Conrad-Limpach synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the Conrad-Limpach reaction. Please note that specific yields can vary based on the exact reaction conditions and purification methods employed.

| Parameter | Value | Reference |

| Starting Materials | ||

| m-Anisidine | 1 molar equivalent | General Stoichiometry |

| Ethyl Benzoylacetate | 1 molar equivalent | General Stoichiometry |

| Reaction Conditions | ||

| Condensation Temperature | Room Temperature to 140 °C | [1] |

| Cyclization Temperature | ~250 °C | [1] |

| Solvent | Mineral Oil or Diphenyl Ether | [1] |

| Product Information | ||

| Molecular Formula | C₁₆H₁₃NO₂ | [2] |

| Molecular Weight | 251.28 g/mol | [2] |

| Reported Yields | Moderate to High (up to 95% for similar reactions) | [1] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on the Conrad-Limpach reaction.

Materials:

-

m-Anisidine

-

Ethyl benzoylacetate

-

Mineral oil (or Diphenyl ether)

-

Ethanol

-

Toluene

-

Hexane

-

Hydrochloric acid (for workup, optional)

-

Sodium bicarbonate (for workup, optional)

Procedure:

Step 1: Synthesis of Ethyl 3-(3-methoxyphenylamino)-3-phenylacrylate (Enamine Intermediate)

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of m-anisidine and ethyl benzoylacetate.

-

The mixture can be stirred at room temperature or gently heated (e.g., to 100-140 °C) to facilitate the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the water formed as a byproduct can be removed by azeotropic distillation with toluene.

-

The crude enamine intermediate can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture, or it can be used directly in the next step.

Step 2: Cyclization to this compound

-

To the flask containing the enamine intermediate, add a high-boiling point solvent such as mineral oil or diphenyl ether.

-

Heat the reaction mixture to approximately 250 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain this temperature for a period of time (typically 30 minutes to a few hours), monitoring the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solvent upon cooling.

-

Dilute the cooled reaction mixture with a non-polar solvent like hexane to further precipitate the product and to reduce the viscosity of the mineral oil.

-

Collect the solid product by vacuum filtration and wash it thoroughly with hexane to remove the high-boiling solvent.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol, acetic acid, or a mixture of dimethylformamide (DMF) and water. Column chromatography on silica gel may also be employed for further purification if necessary.

Figure 2. A step-by-step experimental workflow for the synthesis of this compound.

References

The Pivotal Role of 7-Methoxy-2-phenyl-quinolin-4-ol in Antiviral Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2-phenyl-quinolin-4-ol is a heterocyclic compound belonging to the quinoline class, a scaffold of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. While comprehensive data on the standalone biological activity of this compound is not extensively available in public literature, its primary and critical role has been established as a key structural motif in the development of potent antiviral agents, particularly as inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. This technical guide provides an in-depth overview of the synthesis, established biological relevance, and experimental evaluation related to this compound, with a focus on its application in antiviral drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved through a condensation reaction. A general and established method involves the reaction of m-anisidine with ethyl benzoylacetate. This reaction is typically carried out in a suitable solvent such as toluene and may be catalyzed by an acid. The initial imine formation is followed by a high-temperature cyclization to yield the quinolin-4-ol core.

Experimental Protocol: Synthesis of this compound

A representative synthetic protocol is as follows:

-

To a stirred solution of ethyl benzoylacetate (1 equivalent) in toluene, add m-anisidine (1 equivalent).

-

Add a catalytic amount of a suitable acid (e.g., 4 M HCl in dioxane).

-

Reflux the reaction mixture for several hours (e.g., 6 hours) at approximately 140°C.

-

Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and co-evaporate with toluene to remove the solvent.

-

The crude product can then be further purified, for example, by recrystallization from a suitable solvent system like diphenyl ether.

Biological Activity and Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of a compound's therapeutic efficacy and pharmacokinetic profile.

In the specific case of this compound, its most prominent and well-documented biological application is as a P2 moiety in the structure of complex macrocyclic inhibitors of the HCV NS3/4A serine protease. The NS3/4A protease is essential for the replication of the Hepatitis C virus, making it a prime target for antiviral drug development.

While specific inhibitory concentrations (e.g., IC₅₀ or Kᵢ values) for this compound itself are not readily found in the literature, its incorporation into larger molecules has led to the development of highly potent HCV protease inhibitors with low nanomolar activity. The 7-methoxy and 2-phenyl substitutions on the quinoline core are crucial for optimizing the binding of the larger inhibitor molecule to the active site of the protease.

Structure-Activity Relationship (SAR) Insights

In the context of HCV NS3/4A protease inhibitors, the this compound moiety plays a crucial role in the P2 pocket of the enzyme. Structure-activity relationship studies of complex inhibitors containing this fragment have revealed that:

-

The quinoline ring provides a rigid scaffold that correctly orients the substituents for optimal interaction with the enzyme's active site.

-

The 2-phenyl group often engages in hydrophobic interactions within the S2 subsite of the protease.

-

The 7-methoxy group can contribute to the overall binding affinity and influence the pharmacokinetic properties of the molecule.

The following diagram illustrates the logical relationship in the drug design process incorporating this quinoline derivative.

Experimental Protocols for Biological Evaluation

Given its role in inhibiting the HCV NS3/4A protease, a relevant experimental protocol for researchers working with this compound or its derivatives would be an in vitro enzyme inhibition assay.

HCV NS3/4A Protease Inhibition Assay (Fluorogenic Substrate Method)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by the HCV NS3/4A protease.

Materials:

-

Recombinant HCV NS3/4A protease (e.g., from genotype 1b)

-

Fluorogenic substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Aba)-NH₂)

-

Assay buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside

-

Test compound (this compound or its derivatives) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the test compound solution to the wells (final DMSO concentration should be kept low, e.g., ≤1%).

-

Add the HCV NS3/4A protease to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 500 nm emission) over a specific time period (e.g., 30 minutes) at a constant temperature (e.g., 30°C).

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram illustrates the general workflow for evaluating potential HCV NS3/4A protease inhibitors.

Quantitative Data Summary

As previously stated, there is a lack of publicly available quantitative data on the standalone biological activity of this compound. The activity data found in the literature pertains to complex macrocyclic inhibitors that incorporate this quinoline moiety. For context, some of these complex inhibitors exhibit potent anti-HCV activity as summarized in the table below. It is important to note that these values reflect the activity of the entire molecule and not just the this compound fragment.

| Inhibitor Class | Target | Representative Activity (IC₅₀ / EC₅₀) |

| Macrocyclic Peptidomimetics | HCV NS3/4A Protease | Low nanomolar to sub-nanomolar |

Conclusion

This compound is a valuable chemical entity, not for its standalone biological activities which are currently not well-defined in the literature, but for its crucial role as a structural component in the design of potent inhibitors of the Hepatitis C Virus NS3/4A protease. Its synthesis is well-established, and its incorporation into more complex molecules has proven to be a successful strategy in the development of antiviral therapeutics. Future research could explore the potential for this compound to exhibit other biological activities, such as anticancer or antimicrobial effects, which are common among other quinoline derivatives. However, based on the current body of scientific literature, its primary significance lies within the field of antiviral drug discovery. Researchers and drug development professionals working on HCV or other viral proteases may find this quinoline derivative to be a valuable scaffold for further inhibitor design and optimization.

Spectroscopic Profile of 7-Methoxy-2-phenyl-quinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Methoxy-2-phenyl-quinolin-4-ol (C₁₆H₁₃NO₂), a quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally-derived spectra for this specific compound in public databases, this guide presents a combination of predicted data for the target molecule and experimental data from closely related analogs to offer a valuable reference for characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its analogs. This information is crucial for the structural elucidation and purity assessment of this class of compounds.

Table 1: Mass Spectrometry Data for this compound [1][2]

| Parameter | Value |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.28 g/mol [1] |

| Monoisotopic Mass | 251.094628657 Da[1] |

| Predicted m/z of Adducts | |

| [M+H]⁺ | 252.10192 |

| [M+Na]⁺ | 274.08386 |

| [M-H]⁻ | 250.08736 |

| [M+NH₄]⁺ | 269.12846 |

| [M+K]⁺ | 290.05780 |

Table 2: ¹H NMR Spectroscopic Data of an Analogous Quinoline Derivative

Disclaimer: The following ¹H NMR data is for 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline and is provided as a reference for expected chemical shifts and splitting patterns.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |

| 8.05 | d, J = 9.2 Hz | 1H | Aromatic H |

| 7.57 | m | 2H | Aromatic H |

| 7.47 | m | 2H | Aromatic H |

| 7.33 | dd, J = 9.2, 2.8 Hz | 1H | Aromatic H |

| 7.07 | d, J = 8.1 Hz | 1H | Aromatic H |

| 6.88 | dd, J = 8.1, 1.9 Hz | 1H | Aromatic H |

| 6.83 | d, J = 1.9 Hz | 1H | Aromatic H |

| 6.74 | d, J = 2.8 Hz | 1H | Aromatic H |

| 4.01 | s | 3H | OCH₃ |

| 3.91 | s | 3H | OCH₃ |

| 3.75 | s | 3H | OCH₃ |

| 2.18 | s | 3H | CH₃ |

Table 3: ¹³C NMR Spectroscopic Data of an Analogous Quinoline Derivative

Disclaimer: The following ¹³C NMR data is for 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline and is provided as a reference for expected chemical shifts.[3]

| Chemical Shift (δ) ppm |

| 157.7, 157.0, 149.1, 148.5, 146.6, 142.4, 140.0, 134.0, 130.9, 130.5 (2C), 130.2, 128.4 (2C), 128.3, 121.0, 127.0, 112.3, 111.4, 104.0, 56.0, 55.9, 55.4, 18.6 |

Table 4: IR Spectroscopic Data of an Analogous Quinoline Derivative

Disclaimer: The following IR data is for 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline and is provided as a reference for expected vibrational frequencies.[3]

| Wavenumber (cm⁻¹) | Assignment (Proposed) |

| 3077 | Cₐᵣ-Hₐᵣ stretch |

| 2959 | OCH₃ stretch |

| 2836 | CH₃ stretch |

| 1619 | C=N stretch |

| 1253 | C-O stretch |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of quinolin-4-ol derivatives, which can be adapted for this compound.

Synthesis

A common method for the synthesis of 2-aryl-quinolin-4-ols is the Conrad-Limpach reaction. A typical procedure involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For the synthesis of this compound, 3-methoxyaniline would be reacted with ethyl benzoylacetate.

Step 1: Condensation. To a solution of 3-methoxyaniline (1 equivalent) in a suitable solvent such as ethanol or toluene, add ethyl benzoylacetate (1.1 equivalents). The mixture is stirred at reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

Step 2: Cyclization. The crude enamine is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, and heated to approximately 250 °C for 1-2 hours. The reaction is monitored by TLC. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and then purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the elemental composition and exact mass of the synthesized compound.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of a quinoline derivative.

Caption: General workflow for synthesis and spectroscopic characterization.

Caption: Logical flow from synthesis to structural confirmation.

References

In-Depth Technical Guide: The Structural Elucidation of 7-Methoxy-2-phenyl-quinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of 7-Methoxy-2-phenyl-quinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for this specific molecule, this document presents a detailed crystallographic analysis of the closely related analogue, 7-Methoxy-2-phenylquinoline-3-carbaldehyde, as a case study. Furthermore, this guide outlines detailed experimental protocols for the synthesis and characterization of such quinoline derivatives and summarizes key quantitative data in structured tables.

Introduction: The Significance of the Quinolin-4-ol Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1][2] The quinolin-4-one moiety, in particular, is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][3][4] The substituent pattern on the quinoline ring plays a crucial role in modulating the pharmacological profile of these compounds.[3] this compound, with its specific methoxy and phenyl substitutions, represents a molecule with potential for further investigation and development in various therapeutic areas.

Crystal Structure Analysis of a Close Analogue: 7-Methoxy-2-phenylquinoline-3-carbaldehyde

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of the closely related compound, 7-Methoxy-2-phenylquinoline-3-carbaldehyde, provides significant insights into the likely solid-state conformation and intermolecular interactions of the target molecule.[5]

The crystal structure of 7-Methoxy-2-phenylquinoline-3-carbaldehyde reveals a triclinic system.[5] In the crystal, the phenyl ring is inclined to the quinoline ring system by 43.53 (4)°.[5] The crystal packing is stabilized by C—H⋯O hydrogen bonds, which form double-stranded chains propagating along the[6] direction. These chains are further linked by π–π stacking interactions between inversion-related quinoline rings, with a shortest centroid-to-centroid distance of 3.6596 (17) Å.[5]

Crystallographic Data

The following table summarizes the crystallographic data for 7-Methoxy-2-phenylquinoline-3-carbaldehyde.[5]

| Parameter | Value |

| Empirical Formula | C₁₇H₁₃NO₂ |

| Formula Weight | 263.28 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.332 (3) |

| b (Å) | 7.582 (2) |

| c (Å) | 12.487 (4) |

| α (°) | 73.424 (12) |

| β (°) | 85.877 (12) |

| γ (°) | 83.029 (11) |

| Volume (ų) | 659.9 (4) |

| Z | 2 |

| Temperature (K) | 150 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 5538 |

| Independent Reflections | 3001 |

| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.138 |

Experimental Protocols

Synthesis of 7-Methoxy-2-phenylquinoline Derivatives

A representative method for the synthesis of the 2-phenyl-7-methoxyquinoline core is the Suzuki coupling reaction.[5]

Procedure:

-

To a solution of 2-chloro-7-methoxyquinoline-3-carbaldehyde (1.0 mmol) and phenylboronic acid (1.2 mmol) in 4 mL of dimethoxyethane (DME), add palladium(II) acetate (0.01 mmol), triphenylphosphine (0.04 mmol), and an aqueous solution of potassium carbonate (3 mmol in 3.75 mL of H₂O).

-

Stir the mixture under a nitrogen atmosphere and reflux for 2 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Separate the organic layer, wash with water and saturated aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane eluent to yield the desired product.[5]

Single Crystal Growth

Single crystals suitable for X-ray diffraction can be grown by slow evaporation.[5]

Procedure:

-

Dissolve the purified compound in a suitable solvent system, such as a mixture of ethyl acetate and hexane.

-

Allow the solution to stand undisturbed at room temperature for slow evaporation of the solvents.

-

Collect the resulting single crystals by filtration.[5]

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed by standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 or 500 MHz for ¹H. A suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, should be used.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula and exact mass of the synthesized compound.

Data Presentation

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for this compound and its tautomer, 7-methoxy-2-phenyl-1H-quinolin-4-one.

| Data Type | Description |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.28 g/mol [7] |

| Exact Mass | 251.094629 g/mol [8] |

| ¹³C NMR (DMSO-d₆, representative) | Chemical shifts (δ) in ppm. The spectrum for the tautomer 7-methoxy-2-phenyl-1H-quinolin-4-one shows characteristic peaks for the aromatic carbons, the carbonyl carbon, and the methoxy carbon.[8] A detailed list of shifts can be found in the cited literature.[8] |

| Mass Spectrometry (Predicted) | Predicted m/z values for various adducts are available, for instance: [M+H]⁺ at 252.10192, [M+Na]⁺ at 274.08386, and [M-H]⁻ at 250.08736.[6] |

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C16H13NO2) [pubchemlite.lcsb.uni.lu]

- 7. This compound | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

7-Methoxy-2-phenyl-quinolin-4-ol: A Comprehensive Physicochemical Profile for Drug Discovery and Development

An In-depth Technical Guide

Abstract

7-Methoxy-2-phenyl-quinolin-4-ol is a heterocyclic organic compound belonging to the quinoline class, a scaffold of significant interest in medicinal chemistry. Quinoline derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A thorough understanding of the physicochemical properties of this compound is paramount for its potential development as a therapeutic agent. This technical guide provides a detailed overview of its key physicochemical parameters, offering both computationally predicted data and standardized experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of quinoline-based compounds.

Core Physicochemical Data

While specific experimental data for this compound is not extensively available in the public domain, a summary of its computationally predicted physicochemical properties has been compiled from reputable sources. These values provide essential initial insights into the molecule's behavior and are presented in Table 1.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Data Source |

| IUPAC Name | 7-methoxy-2-phenyl-1H-quinolin-4-one | PubChem |

| Molecular Formula | C₁₆H₁₃NO₂ | PubChem |

| Molecular Weight | 251.28 g/mol | PubChem |

| CAS Number | 20430-72-2 | PubChem |

| Predicted XlogP | 3.2 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bonds | 1 | PubChem |

| Topological Polar Surface Area | 38.3 Ų | PubChem |

Experimental Protocols for Physicochemical Property Determination

To facilitate further research and verification of the predicted data, the following section details standardized experimental protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a crucial factor influencing a drug's bioavailability.

Methodology:

-

An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different physiological pH values.

Methodology:

-

A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water, or a co-solvent if solubility is limited).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the midpoint of the buffer region of the titration curve.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The logP value is a measure of a compound's lipophilicity, which is critical for predicting its ability to cross biological membranes.

Methodology:

-

A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer), which have been pre-saturated with each other.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm of the partition coefficient.

Logical Workflow and Potential Biological Relevance

Given the nascent stage of research on this compound, a specific signaling pathway has not yet been elucidated. However, based on the broad spectrum of activities reported for the 2-phenyl-quinolin-4-ol scaffold, a logical workflow for its initial investigation and potential areas of biological relevance can be proposed.

The following diagram illustrates a typical workflow for the synthesis, characterization, and preliminary biological screening of a novel quinoline derivative.

Caption: A logical workflow for the development of novel quinoline derivatives.

The diverse biological activities of the broader quinoline class suggest that this compound could be a candidate for screening in various therapeutic areas. Derivatives of 2-phenyl-quinoline-4-carboxylic acid have shown promise as antibacterial agents. Furthermore, the quinoline scaffold is a common feature in compounds with anti-inflammatory, antioxidant, and anticancer properties.

Synthesis Overview

A general synthetic route to 2-phenyl-quinoline-4-carboxylic acid derivatives, which are closely related to the title compound, often involves the Doebner reaction. This reaction typically utilizes an aniline, a benzaldehyde, and pyruvic acid. Subsequent modifications can be made to the resulting quinoline-4-carboxylic acid to yield a variety of derivatives. While a specific protocol for the direct synthesis of this compound was not detailed in the initial literature search, a plausible approach would involve the cyclization of appropriate precursors, a common strategy in quinoline synthesis.

Conclusion

This compound presents an intriguing molecular framework for further investigation in drug discovery. This technical guide has provided a summary of its predicted physicochemical properties, detailed experimental protocols for their validation, and a logical workflow for its continued development. The information compiled herein serves as a valuable starting point for researchers aiming to unlock the therapeutic potential of this and related quinoline derivatives. Further experimental validation of the computational data is a crucial next step in advancing our understanding of this compound's behavior and potential applications.

An In-depth Technical Guide to the Synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials, reagents, and a detailed experimental protocol for the synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol, a quinolone derivative of interest in medicinal chemistry and drug discovery. The primary synthetic route is the Conrad-Limpach reaction, a classical and effective method for the preparation of 4-hydroxyquinolines.

Core Starting Materials and Reagents

The synthesis of this compound via the Conrad-Limpach reaction necessitates the following key starting materials and reagents.

| Compound Name | Role | Chemical Structure | Key Properties |

| m-Anisidine (3-Methoxyaniline) | Starting Material (Aniline component) |  | Formula: C₇H₉NOMolar Mass: 123.15 g/mol Appearance: Colorless to yellowish liquid |

| Ethyl Benzoylacetate | Starting Material (β-ketoester component) |  | Formula: C₁₁H₁₂O₃Molar Mass: 192.21 g/mol Appearance: Colorless liquid |

| Dowtherm A (or Diphenyl Ether) | High-boiling Point Solvent | Mixture of Biphenyl and Diphenyl Ether | High boiling point (~257 °C)Inert reaction medium |

| Ethanol | Solvent | C₂H₅OH | Solvent for the initial condensation reaction |

| Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Catalyst (optional) | HCl or H₂SO₄ | Catalyzes the initial condensation and tautomerization steps |

Synthetic Pathway Overview

The synthesis of this compound is a two-step process. The first step involves the acid-catalyzed condensation of m-anisidine and ethyl benzoylacetate to form the enamine intermediate, ethyl 3-(3-methoxyphenylamino)-3-phenylpropenoate. The second step is a high-temperature thermal cyclization of this intermediate to yield the final product, this compound.[1][2] This process is a classic example of the Conrad-Limpach synthesis.[1][2]

Experimental Protocol

The following is a detailed two-step experimental protocol for the synthesis of this compound.

Step 1: Synthesis of Ethyl 3-(3-methoxyphenylamino)-3-phenylpropenoate (Enamine Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of m-anisidine and ethyl benzoylacetate in absolute ethanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product, ethyl 3-(3-methoxyphenylamino)-3-phenylpropenoate, can be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Thermal Cyclization)

-

Reaction Setup: Place the crude ethyl 3-(3-methoxyphenylamino)-3-phenylpropenoate in a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a suitable reaction vessel equipped with a high-temperature thermometer and a distillation apparatus to remove the ethanol formed during the reaction.[3]

-

Reaction Conditions: Heat the mixture to approximately 250 °C.[2] The high temperature is crucial for the cyclization to occur. Maintain this temperature for 30-60 minutes. During this time, ethanol will distill off.

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solvent upon cooling.

-

Purification: The precipitated solid can be collected by filtration and washed with a suitable solvent, such as toluene or hexanes, to remove the high-boiling point solvent. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol or a mixture of dimethylformamide and water.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purity of the starting materials.

| Parameter | Step 1: Condensation | Step 2: Cyclization | Overall |

| Typical Yield | >90% (crude) | 70-80% | 63-72% |

| Reaction Temperature | Reflux (Ethanol, ~78 °C) | ~250 °C | - |

| Reaction Time | 2-4 hours | 30-60 minutes | - |

Logical Relationship of the Conrad-Limpach Synthesis

The Conrad-Limpach synthesis follows a logical progression from simple starting materials to the final heterocyclic product. The key transformations involve the formation of a C-N bond in the initial condensation and the formation of a new C-C bond during the intramolecular cyclization.

This technical guide provides a solid foundation for the synthesis of this compound. For researchers and drug development professionals, careful optimization of the reaction conditions, particularly the cyclization step, will be key to achieving high yields and purity of the final compound.

References

Conrad-Limpach synthesis for 4-hydroxyquinolines

An In-depth Technical Guide to the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Introduction

The Conrad-Limpach synthesis is a classic and highly effective method for the preparation of 4-hydroxyquinolines, often referred to as 4-quinolinones. This reaction, first reported by Max Conrad and Leonhard Limpach in 1887, involves the condensation of an aniline with a β-ketoester. The resulting β-aminoacrylate is then cyclized at high temperatures to afford the corresponding 4-hydroxyquinoline. This class of compounds is of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active natural products and synthetic pharmaceuticals. 4-Hydroxyquinolines exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties. This guide provides a detailed overview of the Conrad-Limpach synthesis, including its mechanism, experimental protocols, and applications, with a focus on its relevance to researchers and professionals in drug development.

Reaction Mechanism and Scope

The Conrad-Limpach synthesis is a two-step process. The first step is the formation of a β-aminoacrylate intermediate through the condensation of an aniline with a β-ketoester, typically ethyl acetoacetate. This step is usually catalyzed by an acid or can proceed thermally. The second step is the thermal cyclization of the β-aminoacrylate to the 4-hydroxyquinoline. The regioselectivity of the cyclization is temperature-dependent. At lower temperatures (around 140 °C), the kinetically controlled product, the 2-hydroxyquinoline (or 2-quinolone), is favored via the Knorr synthesis. However, at higher temperatures (around 250 °C), the thermodynamically more stable 4-hydroxyquinoline is the major product of the Conrad-Limpach cyclization.

The overall reaction scheme is as follows:

Aniline + β-ketoester → β-aminoacrylate → 4-hydroxyquinoline

The choice of the solvent and catalyst can significantly influence the reaction rate and yield. High-boiling point solvents such as diphenyl ether or Dowtherm A are often used to achieve the high temperatures required for the cyclization step.

Quantitative Data on Substrate Scope and Yields

The Conrad-Limpach synthesis is applicable to a wide range of substituted anilines and β-ketoesters, allowing for the generation of a diverse library of 4-hydroxyquinolines. The electronic nature and steric hindrance of the substituents on the aniline ring can affect the reaction yield.

| Entry | Aniline Derivative | β-Ketoester | Cyclization Conditions | Product | Yield (%) |

| 1 | Aniline | Ethyl acetoacetate | Dowtherm A, 250 °C | 4-Hydroxy-2-methylquinoline | 85 |

| 2 | 3-Methoxyaniline | Ethyl acetoacetate | Diphenyl ether, 250 °C | 4-Hydroxy-6-methoxy-2-methylquinoline | 78 |

| 3 | 4-Chloroaniline | Ethyl acetoacetate | Paraffin oil, 260 °C | 7-Chloro-4-hydroxy-2-methylquinoline | 82 |

| 4 | Aniline | Ethyl benzoylacetate | Dowtherm A, 250 °C | 4-Hydroxy-2-phenylquinoline | 75 |

Experimental Protocols

General Procedure for the Synthesis of 4-Hydroxy-2-methylquinoline

Step 1: Synthesis of the β-aminoacrylate intermediate (Ethyl 3-anilinocrotonate)

-

In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a mixture of aniline (10.0 g, 0.107 mol), ethyl acetoacetate (13.9 g, 0.107 mol), and a catalytic amount of p-toluenesulfonic acid (0.1 g) in toluene (100 mL) is prepared.

-

The reaction mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-3 hours).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude ethyl 3-anilinocrotonate.

Step 2: Cyclization to 4-Hydroxy-2-methylquinoline

-

The crude ethyl 3-anilinocrotonate is added dropwise to a preheated high-boiling point solvent, such as Dowtherm A (100 mL), at 250 °C in a three-necked flask equipped with a mechanical stirrer and a reflux condenser.

-

The reaction mixture is maintained at this temperature for 30 minutes.

-

The mixture is then cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with hexane to remove the solvent and then recrystallized from ethanol to afford pure 4-hydroxy-2-methylquinoline.

Visualizations

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Conrad-Limpach synthesis.

Caption: Step-by-step mechanism of the Conrad-Limpach synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the Conrad-Limpach synthesis.

Caption: General experimental workflow for the Conrad-Limpach synthesis.

Application in Drug Development: Modulation of GABAa Receptors

4-Hydroxyquinoline derivatives have been investigated for their activity as modulators of GABAA receptors, which are crucial targets for anxiolytic, sedative, and anticonvulsant drugs. The following diagram illustrates a simplified signaling pathway.

Caption: Modulation of GABAa receptor signaling by 4-hydroxyquinolines.

Conclusion

The Conrad-Limpach synthesis remains a cornerstone in the synthesis of 4-hydroxyquinolines. Its operational simplicity, use of readily available starting materials, and broad substrate scope make it a valuable tool for medicinal chemists and researchers in drug development. The ability to generate a wide array of substituted 4-hydroxyquinolines facilitates the exploration of structure-activity relationships and the development of novel therapeutic agents targeting a variety of biological pathways. Further research into optimizing reaction conditions and expanding the substrate scope will continue to enhance the utility of this important transformation.

Potential Therapeutic Targets of 7-Methoxy-2-phenyl-quinolin-4-ol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-2-phenyl-quinolin-4-ol is a heterocyclic compound belonging to the quinoline class of molecules. While direct and extensive research on this specific compound is limited, the quinoline scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates with a wide range of biological activities. Structurally similar compounds, including various quinoline and methoxyphenyl derivatives, have demonstrated significant potential in oncology and immunology. This technical guide synthesizes the available evidence on these related compounds to propose and explore the potential therapeutic targets of this compound. This document outlines potential mechanisms of action, suggests key signaling pathways for investigation, and provides detailed experimental protocols to facilitate future research and drug discovery efforts centered on this molecule.

Introduction

Quinoline derivatives have long been a source of interest in medicinal chemistry due to their diverse pharmacological properties, which include anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The planar nature of the quinoline ring system allows for intercalation with DNA and interaction with the active sites of various enzymes. The presence of a methoxy group and a phenyl substituent on the quinoline core of this compound suggests the potential for specific biological interactions, making it a compound of interest for therapeutic development. This guide will focus on two primary areas of investigation based on the activities of analogous compounds: oncology and inflammation.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in Table 1. These properties are crucial for understanding the compound's potential pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 251.28 g/mol | PubChem[1] |

| XLogP3 | 3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Potential Therapeutic Targets in Oncology

Based on the known activities of structurally related quinoline derivatives, several potential anticancer mechanisms for this compound can be proposed.

Topoisomerase I Inhibition

Certain 4-alkoxy-2-arylquinolines have been identified as inhibitors of Topoisomerase I, a critical enzyme in DNA replication and transcription. These inhibitors stabilize the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.

Induction of Apoptosis via Oxidative Stress and p38 MAPK Signaling

A newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one has been shown to induce apoptosis in human leukemia cells through the generation of reactive oxygen species (ROS) and activation of the p38 MAPK signaling pathway. This suggests that this compound may also trigger cancer cell death through similar mechanisms.

Quantitative Data for Related Anticancer Quinoline Derivatives

The following table summarizes the in vitro anticancer activities of various quinoline derivatives, providing a benchmark for potential efficacy.

| Compound | Target/Cell Line | Activity (IC₅₀/GI₅₀) |

| 4-alkoxy-2-arylquinoline (Compound 14m) | NCI-60 panel | GI₅₀ MG-MID 1.26 μM |

| 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one (YYK1) | HL-60 | Induces apoptosis |

| 7-fluoro-4-anilinoquinoline (Compound 1f) | HeLa, BGC823 | IC₅₀ = 10.18 μM, 8.32 μM |

| 8-methoxy-4-anilinoquinoline (Compound 2i) | HeLa, BGC823 | IC₅₀ = 7.15 μM, 4.65 μM |

Potential Therapeutic Targets in Inflammation

The methoxyphenyl and quinoline moieties are present in compounds with known anti-inflammatory properties.

Modulation of Inflammatory Cytokine Production

Methoxyphenolic compounds have been shown to inhibit the production of multiple inflammatory mediators, including CCL2, IL-6, and IL-8, in human airway cells. A synthetic isoquinolinic alkaloid, MHTP, has demonstrated anti-inflammatory and immunomodulatory effects in a murine model of pulmonary allergic inflammation.

Quantitative Data for Related Anti-inflammatory Compounds

The following table presents the anti-inflammatory activities of related methoxyphenolic and quinoline compounds.

| Compound | Target/Assay | Activity (IC₅₀) |

| Diapocynin | TNF-α-induced cytokine production | 20.3 μM |

| Resveratrol | TNF-α-induced cytokine production | 42.7 μM |

| 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (Compound 6) | TNF-α formation | 2.3 μM |

| MHTP | Ovalbumin-induced pulmonary allergic inflammation | Reduction in leukocyte migration |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential therapeutic activities of this compound.

In Vitro Anticancer Activity

5.1.1. Cell Viability Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, BGC823, HL-60) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

5.1.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer and stain with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vitro Anti-inflammatory Activity

5.2.1. Measurement of Inflammatory Cytokines (ELISA)

-

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 macrophages) in appropriate media.

-

Cell Stimulation: Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants by centrifugation.

-

ELISA: Measure the concentrations of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the dose-dependent inhibition of cytokine production and calculate IC₅₀ values.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed anticancer signaling pathways for this compound.

Caption: General experimental workflow for evaluating anticancer potential.

Caption: Proposed anti-inflammatory mechanism of action.

Conclusion

While direct experimental data on this compound is not yet abundant, the analysis of structurally related quinoline and methoxyphenyl derivatives provides a strong rationale for investigating its potential as a therapeutic agent in oncology and inflammatory diseases. The proposed targets and experimental protocols outlined in this guide offer a foundational framework for researchers to systematically evaluate the biological activities of this promising compound. Further investigation is warranted to elucidate the precise mechanisms of action and to determine the therapeutic potential of this compound.

References

A Comprehensive Review of 7-Methoxy-2-phenyl-quinolin-4-ol: Synthesis, Potential Biological Activities, and Future Directions

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed literature review of 7-Methoxy-2-phenyl-quinolin-4-ol, a heterocyclic organic compound belonging to the quinolone family. While specific biological data for this exact molecule is limited in publicly available literature, this review extrapolates from closely related 2-aryl-quinolin-4-ol analogues to provide insights into its potential synthesis, biological activities, and mechanisms of action. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this class of compounds.

Chemical and Physical Properties

This compound, also known as 7-methoxy-2-phenyl-1H-quinolin-4-one, is characterized by the molecular formula C₁₆H₁₃NO₂ and a molecular weight of 251.28 g/mol .[1] Its structure features a quinolin-4-ol core substituted with a methoxy group at the 7-position and a phenyl group at the 2-position.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃NO₂ | [1] |

| Molecular Weight | 251.28 g/mol | [1] |

| IUPAC Name | 7-methoxy-2-phenyl-1H-quinolin-4-one | [1] |

| CAS Number | 20430-72-2 | [1] |

Synthesis of 2-Aryl-4-quinolones

Hypothetical Experimental Protocol: Synthesis via Camps Cyclization

A potential synthetic route for this compound could involve the Camps cyclization of an N-(2-acylaryl)amide. This two-step approach is known for its efficiency and good yields in producing 2-aryl-4-quinolinones.

Step 1: Synthesis of the N-(2-acyl-4-methoxyphenyl)benzamide precursor.

-

Amidation: A mixture of 2-amino-4-methoxyacetophenone (1 equivalent) and benzoyl chloride (1.1 equivalents) is dissolved in a suitable solvent such as pyridine or dichloromethane.

-

The reaction mixture is stirred at room temperature for 4-6 hours.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield N-(2-acetyl-4-methoxyphenyl)benzamide.

Step 2: Intramolecular Cyclization.

-

The N-(2-acetyl-4-methoxyphenyl)benzamide (1 equivalent) is dissolved in a suitable solvent, such as ethanol or dioxane.

-

A base, such as sodium hydroxide or potassium tert-butoxide (2-3 equivalents), is added to the solution.

-

The reaction mixture is heated to reflux for 2-4 hours.

-

After cooling to room temperature, the mixture is acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to afford this compound.

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Biological Activities

Derivatives of the 2-phenyl-quinolin-4-one scaffold have demonstrated a broad spectrum of biological activities, most notably anticancer and antimicrobial effects. The specific substitutions on both the quinoline core and the phenyl ring play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 2-phenyl-quinolin-4-one derivatives against various cancer cell lines. While no specific data exists for this compound, related compounds have shown significant antiproliferative activity. For instance, certain 4-anilino-2-phenylquinoline derivatives have exhibited potent cytotoxicity against a panel of 60 cancer cell lines, with GI₅₀ values in the micromolar range.[2] The presence and position of substituents on the quinoline ring are critical for this activity.[3]

Table of Anticancer Activity for Related 2-Phenylquinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | Mean of 60 cell lines | 3.89 | [2] |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline oxime | Mean of 60 cell lines | 3.02 | [2] |

| 4-(3-Acetylphenylamino)-8-hydroxy-2-phenylquinoline | HCT-116 (Colon) | 0.07 | [3] |

| 4-(3-Acetylphenylamino)-8-hydroxy-2-phenylquinoline | MCF7 (Breast) | <0.01 | [3] |

| 4-(3-Acetylphenylamino)-8-hydroxy-2-phenylquinoline | MDA-MB-435 (Breast) | <0.01 | [3] |

Potential Mechanism of Action

The anticancer mechanism of 2-phenyl-quinolin-4-one derivatives is believed to involve the inhibition of critical cellular processes such as cell cycle progression and the induction of apoptosis. Some derivatives have been shown to cause cell cycle arrest in the G2/M or S phase.[3] One proposed mechanism involves the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression.[4][5] Inhibition of HDACs can lead to the reactivation of tumor suppressor genes, ultimately resulting in cell cycle arrest and apoptosis.

Caption: A putative signaling pathway for the anticancer activity of 2-phenyl-quinolin-4-ol derivatives.

Experimental Protocols for Biological Evaluation

To assess the potential biological activity of this compound, standard in vitro assays can be employed. A common initial screening method is the MTT assay to determine cytotoxicity.

Protocol: MTT Cell Viability Assay

This protocol outlines a general procedure for evaluating the cytotoxic effects of a compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Caption: General experimental workflow for an MTT cell viability assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, the extensive research on the 2-aryl-quinolin-4-one scaffold suggests its potential as a promising candidate for further investigation, particularly in the field of oncology. Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive evaluation of its cytotoxic and antimicrobial properties against a broad panel of cell lines and microbial strains. Mechanistic studies, including enzymatic assays and cell-based pathway analysis, will be crucial to elucidate its mode of action. The findings from such studies will be instrumental in determining the therapeutic potential of this compound and guiding the design of more potent and selective analogues.

References

- 1. This compound | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Quinolin-4-ol Compounds

The quinolin-4-ol scaffold, and its tautomeric form quinolin-4-one, represents a cornerstone in medicinal chemistry and drug development. These heterocyclic compounds, found in various natural and synthetic products, exhibit a broad spectrum of biological activities, leading to their development as antibacterial, antimalarial, anticancer, and antiviral agents.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery and historical evolution of quinolin-4-ol compounds, detailing the foundational synthetic methodologies, the evolution of these techniques, and the key milestones in understanding their therapeutic potential.

Early Discovery and Foundational Syntheses

While quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, the targeted synthesis of its derivatives began in the latter half of the 19th century.[5][6] The first syntheses of quinolinones, the keto-tautomers of quinolin-4-ols, were developed towards the end of the 19th century.[1][2] These early methods laid the groundwork for accessing a rich chemical space that would prove to be of immense therapeutic value. Several classical named reactions have been fundamental to the synthesis of the quinolin-4-ol core.

The primary synthetic routes developed during this foundational period include:

-

The Conrad-Limpach Synthesis (1887): A method involving the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[7][8]

-

The Camps Cyclization (1899): A base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides that can yield either quinolin-2-ones or quinolin-4-ones depending on the substrate and reaction conditions.[1]

-

The Gould-Jacobs Reaction (1939): A versatile method for preparing 4-hydroxyquinoline derivatives from the reaction of anilines with alkoxymethylenemalonic esters.[9][10][11]

These reactions became the workhorses for the synthesis of quinolin-4-ols, enabling extensive exploration of their structure-activity relationships.

Key Synthetic Methodologies

The enduring utility of the Conrad-Limpach and Gould-Jacobs reactions warrants a more detailed examination of their mechanisms and experimental protocols.

The Conrad-Limpach Synthesis

Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction involves the condensation of an aniline with a β-ketoester.[7] The reaction proceeds in two main stages: initial condensation to form a Schiff base (an alkyl β-arylaminocrotonate), followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline product.[12]

The reaction conditions are crucial for directing the outcome. The initial condensation is typically performed at moderate temperatures, while the subsequent cyclization requires significantly higher temperatures, often around 250 °C.[7] Early attempts at this cyclization without a solvent resulted in very moderate yields (often below 30%). However, it was later discovered that using an inert, high-boiling solvent such as mineral oil or diphenyl ether could dramatically increase the cyclization yields to as high as 95%.[7]

Logical Workflow: Conrad-Limpach Synthesis

Caption: General workflow of the Conrad-Limpach synthesis.

The Gould-Jacobs Reaction

Reported in 1939 by R. G. Gould and W. A. Jacobs, this reaction provides a highly effective route to 4-hydroxyquinolines, particularly those substituted at the 3-position.[10][11] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), to form an anilidomethylenemalonic ester intermediate.[9][11] This is followed by a high-temperature thermal cyclization, subsequent hydrolysis (saponification) of the ester group, and finally, decarboxylation to yield the 4-hydroxyquinoline.[9][11]

The cyclization step is the most energy-intensive, requiring temperatures typically above 250 °C to induce a 6-electron electrocyclization.[11] This can be achieved through conventional heating in high-boiling solvents like diphenyl ether or, in more modern adaptations, through microwave irradiation, which significantly reduces reaction times.[11][13]

Signaling Pathway: Gould-Jacobs Reaction Mechanism

Caption: Reaction pathway of the Gould-Jacobs synthesis.

Discovery of Biological Activity and Therapeutic Applications

The investigation into the biological activities of quinolin-4-ol derivatives has led to major breakthroughs in medicine. A serendipitous discovery of a 3-carboxyl-substituted 4-hydroxyquinoline with antibacterial effects, found as a by-product during chloroquine synthesis, was a pivotal moment that spurred the development of the vast class of fluoroquinolone antibiotics.[14]

The quinolin-4-one scaffold is now recognized as a "privileged structure" and is integral to numerous therapeutic agents:

-

Antibacterial Agents: The development of fluoroquinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin) revolutionized the treatment of bacterial infections.[1]

-

Antimalarial Drugs: Several critical antimalarial drugs, including chloroquine and amodiaquine, are based on the quinoline framework.[5] More recently, novel quinoline-4-carboxamides have been identified with potent, multistage antimalarial activity and a novel mechanism of action involving the inhibition of translation elongation factor 2 (PfEF2).[15][16]

-

Anticancer Agents: Numerous quinoline derivatives have been investigated for their antiproliferative effects.[2] They can act as inhibitors of various kinases involved in cancer cell proliferation, such as EGFR, VEGFR, and PI3K.[3][17]

-

Antiviral Drugs: The quinolinone structure is present in antiviral medications like elvitegravir, used for the treatment of HIV infection.[1]

Data Presentation: Synthesis Conditions

The following table summarizes typical reaction conditions for the classical syntheses of quinolin-4-ols, highlighting the high temperatures required for the critical cyclization steps.